Product packaging for 3-Bromo-4-methylbenzene-1,2-diamine(Cat. No.:CAS No. 1482389-44-5)

3-Bromo-4-methylbenzene-1,2-diamine

Cat. No.: B2862825
CAS No.: 1482389-44-5
M. Wt: 201.067
InChI Key: CTIPXZGAKLIGTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Research Context and Significance of Substituted Benzene-1,2-diamines

Substituted benzene-1,2-diamines are fundamental building blocks in organic synthesis, primarily due to their ability to undergo condensation reactions with 1,2-dicarbonyl compounds to form quinoxalines, and with carboxylic acids or their derivatives to yield benzimidazoles. nih.govdoi.org These heterocyclic scaffolds are present in a vast number of biologically active molecules and functional materials.

The significance of this class of compounds extends to several key areas of research:

Medicinal Chemistry: Benzimidazole (B57391) derivatives synthesized from ortho-phenylenediamines exhibit a wide range of pharmacological activities, including antimicrobial and anticancer properties. smolecule.com The specific substituents on the benzene (B151609) ring can significantly influence the therapeutic efficacy of these compounds.

Materials Science: These diamines are utilized as monomers in the production of high-performance polymers, such as aramids, which are known for their exceptional strength and thermal stability. They are also investigated for the development of organic light-emitting diodes (OLEDs) and conductive polymers.

Agrochemicals: The structural motifs derived from substituted benzene-1,2-diamines are found in various pesticides and herbicides.

Dyes and Pigments: The chromophoric properties of condensation products of ortho-phenylenediamines make them valuable in the synthesis of a variety of dyes and pigments. smolecule.com

The table below summarizes some key applications of substituted benzene-1,2-diamines in academic research.

Research AreaApplication of Substituted Benzene-1,2-diamines
Medicinal ChemistrySynthesis of benzimidazoles with potential antimicrobial and anticancer activity. smolecule.com
Materials ScienceMonomers for high-performance polymers and components of organic electronic materials.
AgrochemicalsPrecursors for pesticides and herbicides.
Organic SynthesisBuilding blocks for various heterocyclic compounds like quinoxalines. nih.gov

Historical Perspectives in the Investigation of 3-Bromo-4-methylbenzene-1,2-diamine

While the broader class of substituted phenylenediamines has been a subject of chemical investigation for over a century, specific historical data on the synthesis and study of this compound is not extensively documented in early chemical literature. The classical synthesis of ortho-phenylenediamines typically involves the nitration of an appropriate aniline (B41778) derivative, followed by the reduction of the nitro group to an amine. rsc.org

For this compound, a plausible historical synthetic route would involve the multi-step transformation of a readily available starting material like toluene. This would likely include nitration, bromination, and reduction steps. The regioselectivity of the bromination and nitration steps would be a critical aspect of such a synthesis.

The development of more advanced synthetic methodologies, including catalytic C-H amination and cross-coupling reactions in recent decades, has provided more efficient and selective routes to substituted ortho-phenylenediamines. rsc.org However, the application of these modern methods to the specific synthesis of this compound is not widely reported in academic publications.

Scope and Objectives of Contemporary Academic Inquiry

Contemporary research on substituted benzene-1,2-diamines is focused on several key objectives:

Development of Novel Synthetic Methods: A significant area of research is the development of greener, more efficient, and highly selective methods for the synthesis of these compounds. This includes the use of novel catalysts and reaction conditions to control regioselectivity and improve yields. rsc.org

Exploration of New Applications: Researchers are continuously exploring new applications for substituted benzene-1,2-diamines in areas such as catalysis, sensor technology, and the development of new functional materials.

Investigation of Structure-Activity Relationships: In medicinal chemistry, a primary objective is to understand how the nature and position of substituents on the benzene ring influence the biological activity of the resulting heterocyclic compounds.

While there is a lack of specific, in-depth academic studies focused solely on this compound, its structural features suggest its potential as a valuable intermediate in achieving these contemporary research goals. The presence of the bromo, methyl, and two amino groups provides multiple reaction sites for further functionalization, allowing for the synthesis of a diverse library of complex molecules for screening and evaluation in various applications. The compound is commercially available, which facilitates its use in exploratory research. fluorochem.co.uksigmaaldrich.com

The table below outlines the key properties of this compound.

PropertyValue
IUPAC Name This compound
CAS Number 1482389-44-5
Molecular Formula C₇H₉BrN₂
Molecular Weight 201.07 g/mol
Physical Form Powder
Melting Point 45-46 °C

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9BrN2 B2862825 3-Bromo-4-methylbenzene-1,2-diamine CAS No. 1482389-44-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-4-methylbenzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-4-2-3-5(9)7(10)6(4)8/h2-3H,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTIPXZGAKLIGTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)N)N)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1482389-44-5
Record name 3-bromo-4-methylbenzene-1,2-diamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies for 3 Bromo 4 Methylbenzene 1,2 Diamine

Direct Bromination Approaches

Direct bromination presents a straightforward method for the introduction of a bromine atom onto the aromatic ring of 4-methylbenzene-1,2-diamine. However, controlling the position of bromination is crucial for the successful synthesis of the desired isomer.

Regioselective Bromination of 4-Methylbenzene-1,2-diamine

The synthesis of 3-Bromo-4-methylbenzene-1,2-diamine via direct bromination of 4-methylbenzene-1,2-diamine requires careful consideration of the directing effects of the substituents on the aromatic ring. The amino groups are strongly activating and ortho-, para-directing, while the methyl group is also an activating, ortho-, para-director. This can lead to a mixture of products if the reaction conditions are not optimized for regioselectivity.

To achieve the desired 3-bromo isomer, the bromination is typically carried out under controlled conditions. The use of a suitable brominating agent and solvent system is key to influencing the position of the incoming bromine atom. The electron-donating nature of the methyl group enhances the nucleophilicity of the amine groups, which can influence the reaction's regioselectivity.

Catalytic and Non-Catalytic Bromination Systems

A variety of brominating agents can be employed for the synthesis of this compound. Molecular bromine (Br₂) is a common choice, though its hazardous nature has led to the development of alternative, solid bromine carriers. sci-hub.se N-Bromosuccinimide (NBS) is a widely used alternative that can offer improved regioselectivity and milder reaction conditions.

The use of catalysts can further enhance the efficiency and selectivity of the bromination reaction. For instance, ammonium (B1175870) acetate (B1210297) has been used as a catalyst in the bromination of anilines with NBS in acetonitrile. researchgate.net While specific catalytic systems for the direct bromination of 4-methylbenzene-1,2-diamine to the 3-bromo isomer are not extensively detailed in the provided results, the principles of catalyzed halogenation of aromatic amines are applicable. researchgate.net

Below is a table summarizing various brominating agents and their applications:

Brominating AgentSubstrate ClassTypical ConditionsNotes
N-Bromosuccinimide (NBS)AnilidesAcetonitrile, room temperature, catalytic ammonium acetateOffers good regioselectivity. researchgate.net
Molecular Bromine (Br₂)PhenolsRoom temperatureCan lead to multiple substitutions. chemrevise.org
Potassium Bromide (KBr) / H₂O₂Phenols, aniline (B41778) derivativesBoric acid / V₂O₅---

Reduction-Based Synthetic Pathways

An alternative and often more controlled approach to synthesizing this compound involves the reduction of a nitro-substituted precursor. This method allows for the precise placement of the bromine and methyl groups before the final reduction step to form the diamine.

Reduction of Nitro-Substituted Brominated Aromatics

A common strategy involves the synthesis of a precursor such as 2-bromo-4-methyl-6-nitroaniline (B1272924) or a related isomer. The nitro group in this precursor can then be reduced to an amino group to yield the final product. The reduction of aromatic nitro compounds is a well-established transformation in organic synthesis. numberanalytics.com

The synthesis of the nitro-substituted precursor itself can be achieved through a multi-step process, often starting from a simpler aromatic compound like toluene. The order of reactions is critical to ensure the correct substitution pattern. For example, one might start with the nitration of toluene, followed by bromination, and then a subsequent nitration or other functional group manipulation. libretexts.orglibretexts.org

Comparative Analysis of Reducing Agents and Reaction Conditions

Various methods are available for the reduction of aromatic nitro groups to amines. masterorganicchemistry.com These can be broadly categorized into chemical reduction and catalytic hydrogenation. numberanalytics.com

Chemical Reduction: Metals such as iron (Fe), tin (Sn), and zinc (Zn) in the presence of an acid like hydrochloric acid (HCl) are classic reagents for this transformation. masterorganicchemistry.com Sodium borohydride (B1222165) (NaBH₄) is generally not effective on its own for reducing nitro groups but can be used in combination with transition metal salts like nickel chloride (NiCl₂·6H₂O) or cobalt chloride (CoCl₂). ijcce.ac.irasianpubs.org This combination often leads to the formation of metal borides that catalyze the reduction. asianpubs.org

Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) with a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). masterorganicchemistry.com Catalytic hydrogenation is often a cleaner and more efficient method, yielding water as the primary byproduct. mdpi.com

The choice of reducing agent can be influenced by the presence of other functional groups in the molecule. For instance, catalytic hydrogenation is generally preferred for its selectivity.

The following table compares different reducing systems for nitroaromatics:

Reducing SystemTypical ConditionsAdvantagesDisadvantages
Fe/HClAcidic, aqueousInexpensiveRequires stoichiometric amounts of metal, workup can be cumbersome
Sn/HClAcidic, aqueousEffectiveMore expensive than iron
Zn/HClAcidic, aqueousEffectiveCan sometimes lead to over-reduction
NaBH₄/NiCl₂·6H₂OAqueous CH₃CN, room temperatureMild conditions, rapid reactionRequires careful control of stoichiometry
H₂/Pd, Pt, or NiVaries (pressure, temperature)High yield, clean reactionRequires specialized equipment for handling hydrogen gas

Multi-Step Synthesis Strategies

The synthesis of this compound often necessitates a multi-step approach to control the regiochemistry of the substituents. A retrosynthetic analysis is a valuable tool for planning such syntheses. libretexts.org

One possible multi-step route could begin with 4-methylaniline (p-toluidine). The amino group can be protected, for example, as an acetamide, to moderate its activating effect and direct subsequent electrophilic substitution. Bromination of the protected aniline would likely occur at the position ortho to the amino group and para to the methyl group. Following bromination, nitration could be performed, with the directing effects of the substituents guiding the nitro group to the desired position. Finally, deprotection of the amine and reduction of the nitro group would yield the target molecule. The order of these steps is crucial to achieve the desired isomer. libretexts.orglibretexts.org

Another strategy might involve starting with a different commercially available substituted benzene (B151609) and introducing the required functional groups in a stepwise manner. For instance, starting with a brominated and methylated benzene derivative and then introducing the two amino functionalities, perhaps via nitration and subsequent reduction, is a viable approach. In some cases, to prevent unwanted side reactions, protecting groups for the amine functionalities may be necessary.

Transformations from Related Hydrazone Intermediates

The synthesis of o-phenylenediamines from hydrazone precursors represents a notable, albeit less common, synthetic route. One relevant transformation involves the reduction of 2-nitrophenylhydrazones. For instance, the reduction of cyclohexanone (B45756) 2-nitrophenylhydrazone has been shown to proceed through the formation of a 2-aminophenylhydrazone intermediate. researchgate.netmdpi.com This intermediate, which is essentially an o-phenylenediamine (B120857) derivative with a hydrazone moiety, can then undergo intramolecular cyclization. researchgate.netmdpi.com

The key step in forming the diamine core is the reduction of the nitro group to an amino group. This transformation is typically achieved using reducing agents such as sodium dithionite (B78146) or zinc dust in acetic acid. researchgate.netmdpi.com In the context of synthesizing this compound, a plausible synthetic precursor would be a hydrazone derived from a suitably substituted 2-nitrophenylhydrazine (B1229437).

The general transformation can be represented as follows:

Table 1: Key Steps in the Transformation of 2-Nitrophenylhydrazone to a Diamine Intermediate

StepDescriptionReagents
1 Formation of HydrazoneSubstituted 2-nitrophenylhydrazine and a ketone/aldehyde
2 Reduction of Nitro GroupSodium dithionite or Zn/CH₃COOH
3 Formation of DiamineThe product of the reduction is the o-phenylenediamine derivative

While this method leads to a cyclic product, the initial reduction to the aminophenylhydrazone provides the core this compound structure. Subsequent acidic cleavage of the hydrazone bond could potentially yield the free diamine. mdpi.com

Strategic Use of Protecting Groups in Complex Synthesis

In the multi-step synthesis of complex aromatic compounds like this compound, protecting groups are crucial for achieving the desired regioselectivity and preventing unwanted side reactions. The amino groups of o-phenylenediamines are highly reactive and susceptible to oxidation and undesired electrophilic substitution.

A relevant strategy involves the protection of an initial amino group to direct subsequent functionalization. For instance, in the synthesis of o-phenylenediamine from aniline, the amino group can be protected as an acetanilide. google.com This strategy allows for the introduction of other substituents at specific positions before deprotection to reveal the diamine.

For the synthesis of this compound, a hypothetical synthetic route employing protecting groups could start from a protected p-toluidine (B81030) derivative.

Table 2: Hypothetical Synthetic Route Utilizing Protecting Groups

StepStarting MaterialTransformationReagentsIntermediate/Product
1 p-ToluidineAcetylation (Protection)Acetic anhydrideN-acetyl-p-toluidine
2 N-acetyl-p-toluidineNitrationHNO₃/H₂SO₄2-Nitro-N-acetyl-p-toluidine
3 2-Nitro-N-acetyl-p-toluidineBrominationBr₂/FeBr₃3-Bromo-6-nitro-N-acetyl-p-toluidine
4 3-Bromo-6-nitro-N-acetyl-p-toluidineReduction of Nitro GroupH₂/Pd/C or SnCl₂/HCl3-Bromo-N-acetyl-4-methylbenzene-1,2-diamine
5 3-Bromo-N-acetyl-4-methylbenzene-1,2-diamineDeprotectionAcid or base hydrolysisThis compound

This strategic use of the acetyl protecting group allows for controlled introduction of the nitro and bromo substituents to achieve the correct final arrangement. The deactivation of the ring by the acetyl group and the directing effects of the substituents at each stage are key to the success of such a synthesis.

Green Chemistry Principles and Sustainable Synthesis Routes

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign and sustainable processes. The synthesis of aromatic amines and their derivatives is an area where green chemistry principles are actively being applied to reduce waste, avoid hazardous reagents, and improve energy efficiency.

Traditional methods for synthesizing aromatic amines often involve harsh conditions and the use of toxic reagents, such as in nitration and reduction reactions that produce significant waste. nih.govgoogle.com Green alternatives focus on several key areas:

Catalytic Processes: The use of catalysts can enable reactions with higher atom economy and reduce the need for stoichiometric reagents. For example, catalytic hydrogenation is a greener alternative to using reducing metals that form salt byproducts. nih.gov The development of novel catalysts, such as copper- or nickel-based systems, is facilitating more sustainable amination reactions. mdpi.comrsc.org

Safer Solvents: Replacing traditional volatile organic compounds (VOCs) with greener solvents like water, ethanol (B145695), or deep eutectic solvents (DESs) can significantly reduce the environmental impact of a synthesis. mdpi.comorganic-chemistry.org For instance, the synthesis of benzimidazoles from o-phenylenediamines has been successfully carried out in aqueous media. eijppr.com

Alternative Feedstocks: Utilizing renewable resources as starting materials is a cornerstone of green chemistry. While not yet prevalent for this specific compound, research into producing aromatic amines from biomass-derived feedstocks is an active area. rsc.orgrsc.org

Process Intensification: Techniques like microwave-assisted synthesis can dramatically reduce reaction times and energy consumption. zenodo.org

A greener approach to synthesizing this compound could involve the direct amination of a pre-functionalized aromatic ring using a catalytic system, thereby avoiding the traditional nitration and reduction sequence. For example, a copper-catalyzed Ullmann-type reaction could be explored for the amination step. mdpi.com

Table 3: Comparison of Traditional vs. Green Synthetic Approaches for Aromatic Amines

FeatureTraditional ApproachGreen Chemistry Approach
Reagents Stoichiometric strong acids, nitrating agents, metal reductantsCatalytic systems (e.g., Cu, Ni, Pd), milder oxidants (e.g., air) rsc.org
Solvents Volatile organic compounds (VOCs)Water, ethanol, deep eutectic solvents (DESs) mdpi.comorganic-chemistry.org
Byproducts Significant acid and metal wasteMinimal byproducts, often water rsc.org
Energy Often requires high temperatures and long reaction timesMicrowave-assisted synthesis, lower temperature catalytic cycles

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable and environmentally responsible.

Reactivity and Reaction Mechanisms of 3 Bromo 4 Methylbenzene 1,2 Diamine

Reactivity of the Aromatic Amine Functionalities

The two adjacent amino groups on the benzene (B151609) ring are the primary sites of nucleophilic reactivity and are susceptible to oxidation. Their position ortho to each other allows for the facile synthesis of important heterocyclic structures.

Nucleophilic Reactivity and Derivatization via Amino Groups

The lone pairs of electrons on the nitrogen atoms of the 1,2-diamine make the molecule a potent bis-nucleophile. This reactivity is central to its use in synthesizing fused heterocyclic systems, most notably quinoxalines and benzimidazoles.

The condensation reaction between an o-phenylenediamine (B120857) and a 1,2-dicarbonyl compound is a classic and efficient method for quinoxaline (B1680401) synthesis. researchgate.netthepharmajournal.comorganic-chemistry.org For 3-Bromo-4-methylbenzene-1,2-diamine, reaction with a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or benzil, under acidic or catalytic conditions leads to the formation of the corresponding substituted bromo-methyl-quinoxaline. journals.co.zaresearchgate.net The reaction proceeds via initial nucleophilic attack of one amino group on a carbonyl carbon, followed by intramolecular cyclization and dehydration to form the stable aromatic quinoxaline ring.

Similarly, benzimidazoles can be synthesized by reacting the diamine with aldehydes, carboxylic acids, or their derivatives. nih.govekb.eg For instance, condensation with an aldehyde in the presence of an oxidizing agent or a suitable catalyst will yield a 2-substituted-bromo-methyl-benzimidazole. researchgate.netmdpi.com These derivatization reactions are crucial for creating more complex molecules with potential applications in materials science and medicinal chemistry.

Table 1: Derivatization Reactions via Amino Groups

Reaction Type Reactant Product Class Significance
Quinoxaline Synthesis 1,2-Dicarbonyl Compounds (e.g., Benzil) Substituted Quinoxalines Formation of important heterocyclic scaffolds for pharmaceuticals and dyes.
Benzimidazole (B57391) Synthesis Aldehydes, Carboxylic Acids Substituted Benzimidazoles Access to biologically active compounds and ligands for metal catalysis. mdpi.com

Diazotization Reactions and Subsequent Transformations

Aromatic primary amines can be converted into diazonium salts (Ar-N₂⁺) upon treatment with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) and a strong acid. acs.org These diazonium salts are highly valuable synthetic intermediates because the dinitrogen moiety is an excellent leaving group (N₂ gas), which can be readily displaced by a wide range of nucleophiles.

When this compound is subjected to diazotization conditions, one or both of the amino groups can be transformed. The most prominent application of this transformation is the Sandmeyer reaction , where the diazonium salt is treated with a copper(I) salt (CuX, where X = Cl, Br, CN) to introduce a new substituent onto the aromatic ring. wikipedia.orgthieme-connect.de This reaction proceeds through a radical-nucleophilic aromatic substitution mechanism. wikipedia.org For example, diazotization of one amino group followed by reaction with CuBr would replace the resulting diazonium group with a second bromine atom. This provides a powerful method for introducing substituents that are otherwise difficult to install via direct electrophilic aromatic substitution. nih.gov

Table 2: Potential Sandmeyer Reactions

Reagent Product Type
CuCl / HCl Aryl Chloride
CuBr / HBr Aryl Bromide
CuCN / KCN Aryl Cyanide (Benzonitrile)
H₂O / Heat Phenol
HBF₄ / Heat Aryl Fluoride (Balz-Schiemann Reaction)

Oxidative Reactions and Formation of Oxidized Derivatives

o-Phenylenediamines are susceptible to oxidation, which can lead to the formation of quinone-diimines or the corresponding quinones after hydrolysis. google.comias.ac.in The oxidation of p-phenylenediamines is known to produce quinone derivatives, which can be associated with oxidative stress. nih.gov In the case of this compound, oxidation with reagents such as ferric chloride (FeCl₃) or silver (II) oxide (AgO) would likely yield the highly reactive 3-bromo-4-methyl-1,2-benzoquinone-diimine. google.comias.ac.in This intermediate is generally unstable and can undergo further reactions, such as polymerization or hydrolysis in the presence of water, to form the more stable 3-bromo-4-methyl-1,2-benzoquinone. These oxidized derivatives are themselves reactive species, capable of acting as dienophiles or Michael acceptors in various organic transformations. acs.org

Reactivity of the Aryl Bromide Moiety

The carbon-bromine bond on the aromatic ring provides a handle for a different set of transformations, primarily substitution and cross-coupling reactions, that are fundamental to modern organic synthesis.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr), where a nucleophile displaces a leaving group on an aromatic ring, typically requires the presence of strong electron-withdrawing groups (like -NO₂) positioned ortho or para to the leaving group to activate the ring towards nucleophilic attack. masterorganicchemistry.com This proceeds via a negatively charged Meisenheimer complex intermediate. youtube.com

This compound lacks such strong activating groups; in fact, the amino and methyl groups are electron-donating, which disfavors this pathway. However, a different mechanism, known as the elimination-addition mechanism , can occur under very strong basic conditions (e.g., NaNH₂). This pathway involves the deprotonation of a hydrogen atom ortho to the halogen, followed by the elimination of the halide to form a highly reactive benzyne (B1209423) intermediate. masterorganicchemistry.com The nucleophile then adds to the benzyne, with subsequent protonation to give the final product. For this molecule, a hydrogen is present at the C5 position, ortho to the bromine, making the benzyne mechanism a theoretical possibility under forcing conditions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck)

The most significant reactivity of the aryl bromide moiety lies in its participation in palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. The C-Br bond serves as an electrophilic site that readily undergoes oxidative addition to a Pd(0) catalyst, initiating the catalytic cycle. researchgate.net

The Suzuki reaction involves the coupling of the aryl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. harvard.edu This reaction is highly versatile and tolerant of many functional groups, making it ideal for the late-stage functionalization of complex molecules. mdpi.com Reacting this compound with an aryl or vinyl boronic acid would yield a biphenyl (B1667301) or styrene (B11656) derivative, respectively, demonstrating a powerful method for extending the carbon framework. researchgate.net

The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a new, more substituted alkene. beilstein-journals.org This reaction is particularly useful for the synthesis of substituted styrenes. The reaction of this compound with an alkene like styrene or an acrylate (B77674) ester would attach the bromo-diaminophenyl group to the alkene at the less substituted carbon.

Table 3: Palladium-Catalyzed Cross-Coupling Reactions

Reaction Name Coupling Partner Bond Formed Typical Product
Suzuki Coupling R-B(OH)₂ (Boronic Acid) C(aryl)-C(sp²) or C(sp³) Biaryls, Styrenes
Heck Coupling Alkene (e.g., H₂C=CHR) C(aryl)-C(vinyl) Substituted Alkenes

Influence of Substituents on Reaction Profiles

The reactivity of the aromatic ring and the nucleophilicity of the amino groups in this compound are modulated by the combined steric and electronic effects of its substituents. These effects determine the regioselectivity of further substitutions and the feasibility of cyclization reactions.

The methyl group at the C4 position of the benzene ring introduces significant steric hindrance, which plays a crucial role in controlling the kinetics and selectivity of reactions involving the adjacent amino group and the C5 position of the ring.

Kinetic Control : Steric hindrance from the methyl group can impede the approach of bulky reagents to the neighboring amino group (at C2) and the adjacent aromatic carbon (C5). This steric crowding can slow down the rate of reactions at these sites compared to the less hindered amino group at C1 and the aromatic C6 position. In reactions like N-alkylation, N-acylation, or the formation of heterocyclic rings involving the diamino functionality, the approach to the C2-amino group is more restricted.

Reaction Selectivity : The steric bulk of the methyl group is a key determinant of regioselectivity. For instance, in cyclization reactions that form heterocyclic systems like benzimidazoles or quinoxalines, the initial attack of a reagent may preferentially occur at the less hindered C1-amino group. Similarly, in electrophilic aromatic substitution reactions, the steric clash between the incumbent methyl group and the incoming electrophile can disfavor substitution at the C5 position, even if it were electronically activated. Studies on related polysubstituted benzene derivatives have shown that bulky ortho-substituents can severely restrict functionalization at adjacent positions. rsc.org For example, research on the synthesis of kealiiquinone highlighted how a bis-ortho-substitution effect severely restricted the functionalization of an amino group due to the bulkiness of adjacent groups. rsc.org The presence of a methyl group ortho to another substituent can decrease reaction yields compared to a para-substituted analogue, as seen in Sandmeyer reactions. thieme-connect.de

A comparative analysis of steric effects in substituted benzenes demonstrates this principle:

CompoundSubstituent PositionSteric Effect on Adjacent PositionsImpact on Reactivity
2-t-butyltolueneOrthoHigh steric interaction between methyl and t-butyl groups. mdpi.comReduced reaction rates and yields at hindered sites. mdpi.com
4-Methylbenzene-1,2-diaminePara (relative to one amino group)Methyl group introduces steric hindrance, which can limit substitutions. Moderate yields in some cyclization reactions.
This compound Ortho (relative to C3-Br and C5-H)The methyl group hinders reaction at the C5 position and the C2-amino group. Influences regioselectivity in cyclization and substitution reactions.

Amino Groups (-NH₂) : The two amino groups are powerful activating groups. Through resonance, their lone pairs of electrons significantly increase the electron density of the benzene ring, especially at the ortho and para positions relative to themselves. This makes the ring highly susceptible to attack by electrophiles. The C3 and C6 positions are ortho to the C2-amino group, while the C5 position is ortho to the C1-amino group. The C4-methyl group is para to the C1-amino group.

The following table summarizes the electronic effects of the substituents:

SubstituentInductive EffectResonance EffectOverall Effect on RingDirecting Influence
Amino (-NH₂)Weakly withdrawingStrongly donatingStrongly activatingOrtho, Para
Bromine (-Br)Strongly withdrawingWeakly donatingDeactivatingOrtho, Para
Methyl (-CH₃)Weakly donatingN/A (Hyperconjugation)Weakly activatingOrtho, Para

Mechanistic Investigations of Key Transformations

Understanding the precise mechanisms of reactions involving this compound is essential for optimizing reaction conditions and predicting product outcomes. This often involves identifying transient species and mapping the energy landscape of the reaction pathway.

While specific studies detailing the isolation of reaction intermediates for this compound are not prevalent in the literature, mechanisms for its key transformations can be inferred from well-established reactions of analogous aromatic diamines.

Heterocycle Formation : In the synthesis of benzimidazoles and quinoxalines, the reaction proceeds through a series of intermediates. For example, condensation with a carboxylic acid or its derivative to form a benzimidazole likely involves the initial formation of an N-acyl-o-phenylenediamine intermediate. This is followed by an intramolecular cyclization via nucleophilic attack of the second amino group onto the carbonyl carbon, and subsequent dehydration to yield the final benzimidazole ring.

Electrophilic Aromatic Substitution : For reactions like halogenation or nitration, the key intermediate is a resonance-stabilized carbocation known as a benzenonium ion or sigma complex. libretexts.org The electrophile adds to the aromatic ring at the most nucleophilic position (e.g., C6), breaking the aromaticity and forming a cation. The stability of this intermediate, which is influenced by the electronic effects of all substituents, determines the reaction's regioselectivity. The subsequent loss of a proton from the site of attack restores the aromaticity, yielding the substituted product. libretexts.org

Cross-Coupling Reactions : In transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), the mechanism involves a catalytic cycle with various organometallic intermediates. These cycles typically include steps such as oxidative addition of the aryl bromide to the metal catalyst, transmetalation with a coupling partner, and reductive elimination to form the final product and regenerate the catalyst. acs.orgsemanticscholar.org

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to investigate reaction mechanisms where experimental elucidation is difficult. acs.org These theoretical studies can model the geometries and energies of reactants, products, intermediates, and, crucially, the transition states that connect them.

Mapping Reaction Pathways : By calculating the potential energy surface of a reaction, researchers can identify the lowest energy pathway from reactants to products. This involves locating the transition state structure, which represents the maximum energy point along the reaction coordinate. The calculated energy of this transition state relative to the reactants gives the activation energy or energy barrier, a key factor determining the reaction rate.

Predicting Selectivity : When multiple reaction pathways are possible, leading to different isomers, DFT calculations can predict the product distribution by comparing the energy barriers for each pathway. The pathway with the lower energy barrier will be kinetically favored. For this compound, theoretical studies could be used to compare the energy barriers for electrophilic attack at the C5 versus the C6 position, providing insight into the combined influence of steric and electronic effects on regioselectivity.

Understanding Electronic Structure : Theoretical methods like Natural Bond Orbital (NBO) analysis can be used to understand the electronic transitions and charge distribution within the molecule and its complexes, providing a deeper understanding of its reactivity. researchgate.net While specific DFT studies on this compound are not widely published, research on similar molecules, such as Schiff bases derived from 4-methylbenzene-1,2-diamine, has successfully used DFT to confirm structures and analyze electronic properties. researchgate.netbohrium.com Such computational approaches are invaluable for predicting reactivity and guiding the synthesis of complex molecules. acs.org

Derivatives and Transformations of 3 Bromo 4 Methylbenzene 1,2 Diamine

Synthesis of Nitrogen-Containing Heterocyclic Systems

The adjacent amino groups on the benzene (B151609) ring of 3-Bromo-4-methylbenzene-1,2-diamine provide an ideal scaffold for the construction of various fused heterocyclic rings, which are prominent in medicinal chemistry and materials science.

Formation of Benzimidazole (B57391) Derivatives

Benzimidazoles, a class of heterocyclic compounds with a wide range of biological activities, can be readily synthesized from this compound. The general approach involves the condensation of the diamine with carboxylic acids or their derivatives. For instance, the reaction with various carboxylic acids can lead to the formation of 2-substituted benzimidazoles. researchgate.net The choice of the carboxylic acid determines the nature of the substituent at the 2-position of the benzimidazole ring, allowing for the creation of a diverse library of compounds.

Another method involves the reaction of o-phenylenediamines with isothiocyanates to form thiourea (B124793) derivatives, which then undergo desulfurization and intramolecular cyclization to yield 2-aminobenzimidazoles. heteroletters.org For example, the reaction of 4-methylbenzene-1,2-diamine with phenylisothiocyanate, catalyzed by a bismuth salt, produces 6-Methyl-N-phenyl-1H-benzo[d]imidazol-2-amine. heteroletters.org This reaction proceeds in a one-pot manner, offering an efficient route to these valuable compounds. heteroletters.org

Reactant 1Reactant 2ProductCatalyst/ReagentReference
4-methylbenzene-1,2-diaminePhenylisothiocyanate6-Methyl-N-phenyl-1H-benzo[d]imidazol-2-amineBi(NO3)3·5H2O, Cs2CO3 heteroletters.org
o-phenylenediamine (B120857)Carboxylic Acids2-substituted benzimidazolesBorane-THF researchgate.net

Preparation of Quinoxaline (B1680401) Scaffolds

Quinoxalines are another important class of nitrogen-containing heterocycles that can be synthesized from this compound. The reaction of an o-phenylenediamine with a 1,2-dicarbonyl compound is a common method for quinoxaline synthesis. For example, the reaction of 4-bromo-o-phenylenediamine with oxalic acid yields 6-bromo-1,4-dihydroquinoxaline-2,3-dione, which can be further modified. nih.gov

The versatility of this synthesis allows for the introduction of various substituents onto the quinoxaline ring system, making it a valuable tool for the development of new compounds with potential applications in pharmaceuticals and materials.

Cyclocondensation Reactions to Benzoxazolines

While the primary focus is often on nitrogen-containing heterocycles, the reactivity of the diamine can be modulated. Although direct synthesis of benzoxazolines from this compound is less common, related structures can be accessed. For instance, 2-amino-2-methyl-1-propanol (B13486) can react with 2-methoxybenzoic acid in the presence of thionyl chloride to form an intermediate that can be further elaborated. ekb.eg

Synthesis of Imidazo[4,5-b]pyridine Analogs

The fusion of imidazole (B134444) and pyridine (B92270) rings results in the imidazo[4,5-b]pyridine scaffold, a core structure in many biologically active molecules. The synthesis of these analogs often starts from a substituted diaminopyridine. For example, 5-bromo-2,3-diaminopyridine can be reacted with aldehydes, such as benzaldehyde, to form 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine. mdpi.com This reaction can be carried out using conventional heating or microwave irradiation, with the latter often providing higher yields and shorter reaction times. eurjchem.com

Further alkylation of the resulting imidazo[4,5-b]pyridine can occur at different nitrogen positions, leading to a variety of derivatives. mdpi.comuctm.edu The reaction of 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine with reagents like allyl bromide or propargyl bromide under phase transfer catalysis conditions yields N-alkylated products. uctm.edu

Starting MaterialReagentProductReaction ConditionReference
5-bromo-2,3-diaminopyridineBenzaldehyde6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridineReflux in ethanol (B145695) with diiodide mdpi.com
6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridineAllyl bromide3-allyl-6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridinePhase transfer catalysis uctm.edu
6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridinePropargyl bromide6-bromo-2-phenyl-3-(prop-2-yn-1-yl)-3H-imidazo[4,5-b]pyridinePhase transfer catalysis uctm.edu

Functionalization at the Bromine Position for Extended Molecular Architectures

The bromine atom on the benzene ring of this compound provides a handle for further molecular elaboration through various cross-coupling reactions.

Carbon-Carbon Bond Formation with Diverse Substrates

The bromine atom is susceptible to replacement through transition metal-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon bonds. This is a powerful strategy for building more complex molecular architectures. For example, in the synthesis of antihypertensive agents, a key step involves the coupling of a benzimidazole derivative with another aromatic ring system. ekb.eg While the specific example does not use this compound directly, the principle of using a bromo-substituted intermediate for carbon-carbon bond formation is well-established.

Copper-catalyzed reactions are also employed for forming carbon-carbon bonds with aryl halides. google.com These methods can be used to connect the bromo-substituted benzene ring to a variety of carbon nucleophiles, further expanding the range of accessible molecular structures.

Generation of Multi-Halogenated Derivatives

The introduction of additional halogen substituents onto the aromatic ring of this compound is governed by the principles of electrophilic aromatic substitution. The directing effects of the substituents already present—two amino groups, a bromine atom, and a methyl group—play a crucial role in determining the position of further halogenation. The amino groups are powerful activating and ortho-, para-directing groups, while the methyl group is also activating and ortho-, para-directing. The bromine atom is a deactivating but ortho-, para-directing group. libretexts.orgstpeters.co.inlibretexts.org

Given the positions of the existing substituents (amino at C1 and C2, bromo at C3, and methyl at C4), the available positions for further substitution are C5 and C6. The strong activating nature of the two adjacent amino groups would significantly influence the regioselectivity of the reaction.

Chlorination: The chlorination of structurally related compounds provides insight into the potential outcomes for this compound. For instance, the chlorination of 4-methylbenzene-1,2-diamine has been shown to yield complex products such as 2,3,4,5,5-pentachloro-6,6-dihydroxy-4-methylcyclohex-2-enone hydrate, indicating that under certain conditions, the aromatic ring can undergo significant transformation beyond simple substitution. researchgate.net This suggests that controlling the reaction conditions is critical to achieve selective multi-halogenation.

Bromination and Iodination: Further bromination or iodination would also be directed by the existing substituents. The synthesis of 5-Bromo-3-iodo-N1-methylbenzene-1,2-diamine from a related precursor demonstrates that the introduction of different halogen atoms on the same benzene-1,2-diamine core is feasible. rsc.org For this compound, electrophilic attack would likely occur at the C6 position, which is para to one amino group and ortho to the other, and is sterically less hindered than the C5 position.

The synthesis of multi-halogenated derivatives can be approached through various methods, including the use of N-halosuccinimides (NCS, NBS, NIS) for controlled halogenation. The reaction conditions, such as solvent and temperature, would need to be carefully optimized to favor the desired di- or tri-halogenated product and minimize side reactions.

Exploration of Schiff Base Ligand Chemistry (from related diamines)

While specific studies on Schiff base formation directly from this compound are not extensively documented, the chemistry of related o-phenylenediamines is well-established and provides a strong basis for predicting its behavior. nih.govresearchgate.netscholarsresearchlibrary.comscirp.orgresearchgate.net Schiff bases, characterized by the azomethine (-C=N-) group, are typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. sysrevpharm.org O-phenylenediamines can react with dicarbonyl compounds or two equivalents of an aldehyde to form tetradentate Schiff base ligands, which are of significant interest in coordination chemistry.

Research on analogous compounds, such as 4-methylbenzene-1,2-diamine and 5-bromo-3-methylbenzene-1,2-diamine (B1270904), has demonstrated their successful use in synthesizing Schiff base ligands. researchgate.netbohrium.comorientjchem.org For example, a new N2O2 Schiff base ligand, bis(5-Bromosalicylidene)-4-methylbenzene-1,2-diamine, was prepared from the reaction of 4-methylbenzene-1,2-diamine with 5-bromosalicylaldehyde. researchgate.netbohrium.com Similarly, dioxomolybdenum(VI) complexes of macrocyclic Schiff base ligands have been prepared using 5-bromo-3-methylbenzene-1,2-diamine as a starting material. orientjchem.org

These findings suggest that this compound would readily undergo condensation with various aldehydes and ketones to form a range of Schiff base ligands. The presence of the bromo and methyl substituents would influence the electronic and steric properties of the resulting ligands and their metal complexes.

Table 1: Examples of Schiff Base Synthesis from Related Diamines

Diamine Precursor Aldehyde/Ketone Resulting Schiff Base Type Reference(s)
4-methylbenzene-1,2-diamine 5-bromosalicylaldehyde N2O2 tetradentate ligand researchgate.netbohrium.com
5-bromo-3-methylbenzene-1,2-diamine di-2-furanylethanedione Monomeric Schiff base for macrocyclization orientjchem.org
o-phenylenediamine salicylaldehyde N2O2 tetradentate ligand scholarsresearchlibrary.com

Structure-Reactivity and Structure-Property Relationships in Derived Compounds

The substituents on the this compound ring system have a profound impact on the reactivity of the diamine itself and on the properties of the resulting derivatives, such as benzimidazoles and quinoxalines. These heterocyclic compounds are readily synthesized from o-phenylenediamines and are important pharmacophores. researchgate.netlongdom.orgarabjchem.org

Electronic Effects: The electronic nature of the substituents influences the reactivity of the diamine in cyclization reactions and the properties of the final products.

Amino groups (-NH2): Strong electron-donating groups that activate the aromatic ring.

Methyl group (-CH3): An electron-donating group that activates the ring through an inductive effect. libretexts.org

In the formation of benzimidazoles (by condensation with aldehydes or carboxylic acids) or quinoxalines (by condensation with α-dicarbonyl compounds), the nucleophilicity of the amino groups is a key factor. ekb.egsapub.orgrsc.org The combined electron-donating effects of the methyl and amino groups enhance this nucleophilicity, while the electron-withdrawing nature of the bromine atom slightly diminishes it.

Steric Effects: The position of the substituents can sterically hinder the approach of reagents, influencing reaction rates and product distributions. The methyl group at C4 and the bromine atom at C3 are adjacent to the amino groups, which could influence the cyclization process and the conformation of the resulting heterocyclic systems.

Structure-Property Relationships in Derived Compounds: The substituents on the benzimidazole or quinoxaline ring, inherited from the starting diamine, directly affect their physical, chemical, and biological properties.

Solubility and Lipophilicity: The bromo and methyl groups increase the lipophilicity of the derived compounds compared to the unsubstituted analogues. This can affect their solubility in various solvents and their ability to cross biological membranes.

Biological Activity: The nature and position of substituents are critical for the biological activity of benzimidazole and quinoxaline derivatives. For example, halogen atoms can enhance interactions with biological targets. mdpi.comsemanticscholar.org Studies on related compounds have shown that the introduction of bromo and methyl groups can modulate the antimicrobial, anticancer, and antioxidant properties of these heterocycles. ekb.egnih.govnih.gov

Coordination Chemistry: For Schiff base ligands derived from this compound, the bromo and methyl groups would modify the ligand field strength and the redox properties of their metal complexes. This can tune the catalytic activity and biological efficacy of these complexes. scholarsresearchlibrary.com

Table 2: Predicted Influence of Substituents on Derived Compound Properties

Derived Compound Class Property Influence of Bromo and Methyl Groups
Benzimidazoles Biological Activity Modulation of antimicrobial and anticancer properties. rsc.orgnih.gov
Photoprotective Activity The nature of the substituent at position 5 of the benzimidazole ring significantly impacts SPF values. nih.gov
Quinoxalines Cytotoxicity Halogen substitution can enhance cytotoxic effects against cancer cell lines. nih.gov
Electronic Properties Can be used in luminescent materials and organic semiconductors, with properties tunable by substituents. nih.gov

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectral Analysis and Assignment

Detailed experimental ¹H and ¹³C NMR spectral data, including chemical shifts (δ), coupling constants (J), and signal assignments for 3-Bromo-4-methylbenzene-1,2-diamine, are not published in the reviewed sources.

For a molecule with the proposed structure of this compound, one would anticipate a specific set of signals. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the amine (NH₂) protons, and the methyl (CH₃) protons. The chemical shifts of the aromatic protons would be influenced by the electronic effects of the bromo, methyl, and two amino substituents. Similarly, the ¹³C NMR spectrum would display unique signals for each carbon atom in a different chemical environment, with their positions dictated by the neighboring functional groups.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This table is predictive and not based on published experimental data)

¹H NMR Predicted Chemical Shift (ppm) Multiplicity
Aromatic-H 6.5 - 7.5 d, d
Amine-H 3.5 - 5.0 br s
Methyl-H 2.0 - 2.5 s
¹³C NMR Predicted Chemical Shift (ppm)
C-Br 110 - 120
C-NH₂ 130 - 145
C-CH₃ 120 - 130
C-H 115 - 125

Advanced 2D NMR Techniques for Complex Structural Elucidation

There is no information available regarding the use of advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), or HMBC (Heteronuclear Multiple Bond Correlation), for the structural elucidation of this compound. These techniques would be invaluable in confirming the connectivity of protons and carbons within the molecule, definitively assigning the signals, and verifying the substitution pattern on the benzene (B151609) ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

While commercial suppliers list the molecular weight of this compound, specific high-resolution mass spectrometry (HRMS) data, which would provide a highly accurate mass measurement and confirm the elemental formula (C₇H₉BrN₂), could not be located in the available literature.

Fragmentation Pathway Analysis for Structural Insights

A detailed analysis of the fragmentation pathways of this compound under mass spectrometry conditions has not been published. Such an analysis would involve identifying the characteristic fragment ions formed upon ionization and using this information to corroborate the proposed structure. The presence of bromine would be expected to yield a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity) for the molecular ion and any bromine-containing fragments.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.

No experimental IR or Raman spectra for this compound were found in the searched databases. A hypothetical IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amine groups (typically in the range of 3300-3500 cm⁻¹), C-H stretching of the aromatic ring and methyl group (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1450-1600 cm⁻¹), and the C-Br stretching vibration (typically below 1000 cm⁻¹).

Table 2: Anticipated Vibrational Spectroscopy Data for this compound (Note: This table is predictive and not based on published experimental data)

Functional Group Anticipated IR Frequency (cm⁻¹) Anticipated Raman Signal
N-H Stretch 3300 - 3500 Weak
C-H (Aromatic) Stretch 3000 - 3100 Strong
C-H (Aliphatic) Stretch 2850 - 3000 Strong
C=C (Aromatic) Stretch 1450 - 1600 Strong
C-N Stretch 1250 - 1350 Moderate

X-ray Diffraction (XRD) Crystallography

While the single crystal structure of the parent this compound is not prominently documented, numerous Schiff base derivatives have been synthesized and characterized by X-ray diffraction. researchgate.netresearchgate.netekb.eg These studies confirm the formation of N₂O₂-donor ligands that coordinate with various metal ions, typically in a square planar or distorted square planar geometry. researchgate.netekb.eg

For example, the palladium(II) complex of bis(5-Bromosalicylidene)-4-methylbenzene-1,2-diamine, [PdL], features the palladium(II) ion in a distorted square planar environment coordinated by the two nitrogen atoms of the imine groups and the two oxygen atoms from the deprotonated phenolic groups. researchgate.net Similarly, the crystal structure of N,N'-bis(salicylidene)-p-diaminobenzene has been determined to be planar. jlu.edu.cn The study of various substituted salicylidene diamine complexes reveals that the core structure is often nearly planar, though substituent effects can introduce slight distortions. researchgate.net

The table below presents representative crystallographic data for derivatives of substituted benzene-1,2-diamines.

CompoundCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Reference(s)
bis(salicylidene)-p-diaminobenzeneMonoclinicP2(1)/c14.649(3)4.5770(9)12.241(2)112.07(3) jlu.edu.cn
N,N′-Bis(4-bromobenzylidene)-2,2-dimethylpropane-1,3-diamineOrthorhombicPca2₁5.6687(1)7.7919(2)41.5932(9)90 nih.gov
[NiL] from N,N'-Bis(4-bromosalicylidene)propane-1,2-diamineMonoclinicP2₁/c12.031(4)7.426(2)20.370(6)106.18(3) researchgate.net
(E)-3-bromo-4-...-furan-2(5H)-one derivativeMonoclinicP2₁/c33.795(5)8.871(5)10.039(5)98.337(5) mdpi.com

The crystal packing of these compounds is governed by a combination of intermolecular forces. In derivatives of this compound, hydrogen bonds are a dominant feature. jlu.edu.cn In many Schiff base derivatives, intermolecular C-H···O or C-H···π interactions contribute to the stability of the crystal lattice. researchgate.net In halogenated derivatives, weak intermolecular interactions involving the bromine atom, such as Br···Br or C-Br···O contacts, can also play a significant role in dictating the supramolecular architecture. nih.govresearchgate.net For instance, in N,N′-Bis(4-bromobenzylidene)-2,2-dimethylpropane-1,3-diamine, a weak intermolecular Br···Br interaction at a distance of 3.4752 (4) Å links molecules into chains. nih.gov These non-covalent interactions are crucial in building the extended three-dimensional structure in the solid state.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule, providing information about its chromophoric systems.

The UV-Vis spectrum of this compound and its derivatives is dominated by absorptions arising from the substituted benzene ring. Benzene itself exhibits three main absorption bands originating from π→π* transitions, which are often labeled as the E1, E2, and B bands. spcmc.ac.in When substituents are added to the benzene ring, these absorption bands can undergo shifts in wavelength (bathochromic or hypsochromic shifts) and changes in intensity (hyperchromic or hypochromic effects). up.ac.za

For derivatives like Schiff bases, the electronic spectrum becomes more complex due to the extended conjugation. The spectra typically show intense bands in the 200-400 nm range. researchgate.net These are generally assigned to:

π→π transitions:* Occurring at shorter wavelengths (typically < 350 nm), these high-intensity absorptions are associated with the electronic transitions within the aromatic rings and the C=N double bonds. researchgate.net

n→π transitions:* These lower-intensity absorptions occur at longer wavelengths (typically > 350 nm) and involve the promotion of a non-bonding electron (from the nitrogen of the imine group) to an anti-bonding π* orbital. researchgate.net

The specific positions of these absorption maxima provide insight into the electronic structure and the extent of conjugation within the molecule. For example, metal chelation in Schiff base derivatives often leads to a bathochromic (red) shift of the π→π* transition, indicating coordination to the metal ion.

Compound TypeTransitionTypical λmax (nm)Reference(s)
Substituted Benzenesπ→π* (Primary Band)~200 - 250 up.ac.zamsu.edu
Substituted Benzenesπ→π* (Secondary Band)~250 - 300 up.ac.zamsu.edu
Schiff Base Derivativesπ→π~270 - 330 researchgate.net
Schiff Base Derivativesn→π~380 - 450 researchgate.net

of this compound

While the broader spectroscopic characteristics of aromatic diamines are a subject of scientific inquiry, detailed and publicly available research findings specifically focusing on the solvatochromic effects on the electronic absorption of this compound are not readily found in the surveyed scientific literature.

Studies on closely related molecules, such as other substituted phenylenediamines and their derivatives, indicate that these compounds can exhibit solvatochromism. This phenomenon, where the wavelength of maximum absorption (λmax) in the UV-Visible spectrum shifts with the polarity of the solvent, is generally attributed to changes in the electronic ground and excited states of the molecule due to solvent-solute interactions. These interactions can include general effects like dipole-dipole interactions, as well as more specific interactions such as hydrogen bonding between the amine groups of the diamine and protic solvent molecules.

For a definitive analysis of this compound, experimental studies would need to be conducted. Such research would involve dissolving the compound in a series of solvents with varying polarities—from non-polar solvents like hexane (B92381) or cyclohexane (B81311) to polar aprotic solvents like acetone (B3395972) or dimethyl sulfoxide, and polar protic solvents like ethanol (B145695) or methanol. The UV-Visible absorption spectrum would be recorded for each solution to determine the λmax.

A hypothetical data table for such an experiment would be structured as follows:

SolventDielectric Constant (ε)Refractive Index (n)λmax (nm)
n-Hexane1.881.375Data not available
Dioxane2.211.422Data not available
Chloroform4.811.446Data not available
Ethyl Acetate (B1210297)6.021.372Data not available
Dichloromethane8.931.424Data not available
Acetone20.71.359Data not available
Ethanol24.51.361Data not available
Acetonitrile37.51.344Data not available
Dimethyl Sulfoxide46.71.479Data not available
Water80.11.333Data not available

The analysis of such data would typically involve plotting the absorption maxima against various solvent polarity scales (e.g., the Lippert-Mataga or Reichardt's ET(30) scale) to understand the nature and extent of the solvatochromic shifts. A bathochromic (red) shift to longer wavelengths with increasing solvent polarity would suggest that the excited state is more polar than the ground state. Conversely, a hypsochromic (blue) shift to shorter wavelengths would indicate a more polar ground state.

Without specific experimental data for this compound, any further discussion on its solvatochromic behavior would be speculative and based on analogies to similar compounds.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and properties of molecules. These calculations are foundational for understanding the geometry, reactivity, and spectroscopic characteristics of a compound. For molecules such as 3-Bromo-4-methylbenzene-1,2-diamine, DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) are commonly employed to model its properties accurately. researchgate.net

Geometry Optimization and Electronic Structure Analysis

Geometry optimization is a computational process to determine the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional shape. For this compound, this would involve calculating bond lengths, bond angles, and dihedral angles. While specific optimized parameters for this exact molecule are not published, a theoretical study on the related (N1E,N2E)-N1,N2-bis(2,4-dichlorobenzylidene)-4-methylbenzene-1,2-diamine utilized DFT methods for geometry optimization. researchgate.net This analysis provides fundamental data on the molecule's structural framework.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Charge Transfer Properties

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and the potential for intramolecular charge transfer. science.govmdpi.com A small energy gap suggests that the molecule is more reactive and can be easily excited. mdpi.com Although specific HOMO-LUMO energy values for this compound are not available, analysis of related aromatic diamines shows that such calculations are vital for predicting reactivity in various chemical reactions. science.gov

Molecular Electrostatic Potential (MEP) Surface Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on a molecule's surface, providing insights into its reactive sites. The map uses a color scale where red indicates regions of high electron density (electronegative, susceptible to electrophilic attack) and blue indicates regions of low electron density (electropositive, susceptible to nucleophilic attack). science.gov For this compound, an MEP map would reveal the nucleophilic character of the amino groups and the influence of the electron-withdrawing bromine atom on the aromatic ring's electrostatic potential. This analysis is instrumental in predicting intermolecular interactions. mdpi.com

Spectroscopic Property Prediction and Simulation

Computational methods can predict spectroscopic data, which is invaluable for interpreting experimental spectra and confirming molecular structures.

Theoretical Prediction of Vibrational Frequencies (IR, Raman)

Theoretical calculations using DFT can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. These predictions are essential for assigning specific vibrational modes (e.g., stretching, bending) to the experimental bands. researchgate.net While a specific theoretical vibrational analysis for this compound is not documented, such studies are routinely performed on similar aromatic compounds to support experimental characterization. researchgate.net

Computational Determination of NMR Chemical Shifts

The Gauge-Including Atomic Orbital (GIAO) method, often used with DFT, is a common approach for calculating the theoretical Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) of a molecule. mdpi.com Comparing these calculated shifts with experimental data helps in the definitive assignment of resonances in the NMR spectrum. mdpi.com Although specific computational NMR data for this compound is not found in the literature, this technique is a powerful tool for structural elucidation of complex organic molecules. mdpi.combeilstein-journals.org

Reaction Mechanism Studies via Computational Chemistry

Computational studies are instrumental in elucidating the complex steps involved in chemical reactions. For derivatives of benzene-1,2-diamine, these investigations often focus on their role as precursors in the synthesis of heterocyclic compounds. By modeling the reaction pathways, researchers can predict reactivity, regioselectivity, and the stability of intermediates and transition states.

Exploration of Potential Energy Surfaces and Reaction Pathways

The exploration of a potential energy surface (PES) is a cornerstone of computational reaction mechanism studies. acs.org By mapping the energy of a molecular system as a function of its geometry, scientists can identify the most likely pathways for a reaction. This involves locating energy minima, which correspond to stable reactants, intermediates, and products, and saddle points, which represent transition states.

For reactions involving diamine compounds, such as cyclization to form benzimidazoles, computational methods like Density Functional Theory (DFT) can model the entire reaction coordinate. These calculations can reveal the energetic barriers for each step, providing insights into reaction kinetics. For instance, the steric hindrance introduced by the methyl group in this compound could be computationally modeled to understand its effect on cyclization reaction rates compared to un-substituted analogs. The process involves systematic searches or reaction path-following algorithms to connect reactants to products via the lowest energy transition states. acs.org

Quantum Chemical Modeling of Reaction Intermediates and Transition States

Quantum chemical modeling, particularly using DFT methods, is essential for characterizing the transient species that dictate a reaction's course. acs.org A transition state (TS) is a specific configuration along the reaction coordinate with the maximum potential energy. Its structure is confirmed computationally by frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction path. researchgate.net

In the synthesis of heterocyclic compounds from this compound, proposed intermediates and transition states for steps like condensation and cyclization can be optimized. The calculated energies of these structures provide the activation energies for each step of the mechanism. scispace.com This modeling can explain, for example, how substituents like bromine and methyl influence the stability of key intermediates, such as a benzenonium intermediate during electrophilic substitution.

Tautomeric Equilibrium Studies

Tautomerism, the interconversion of structural isomers through proton transfer, is a critical phenomenon in many organic molecules, particularly those containing amine and imine functionalities, such as Schiff bases derived from diamines. dergipark.org.tr Computational chemistry, alongside experimental techniques like NMR spectroscopy, is a primary tool for investigating tautomeric equilibria. mdpi.comnih.gov

Studies on related o-Hydroxy Schiff bases show that the preference for a specific tautomer (e.g., phenol-imine vs. keto-amine) can be highly dependent on the solvent and the electronic nature of substituents. nih.govresearchgate.net Computational methods, such as DFT calculations using a polarizable continuum model (PCM) to simulate solvent effects, can predict the relative stabilities of different tautomers. scispace.comresearchgate.net For derivatives of this compound, theoretical calculations could determine the energetic favorability of one tautomeric form over another, with results often showing that the inclusion of explicit solvent molecules is crucial for accurately reproducing experimental observations. mdpi.com The calculated energy difference between the tautomers allows for the prediction of their equilibrium populations.

Exploration of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials, which can alter the properties of light passing through them, are vital for modern photonics and optoelectronics. acs.org Organic molecules with significant charge-transfer characteristics are promising candidates for NLO applications. nih.gov Computational chemistry provides a framework for the theoretical prediction and understanding of the NLO properties of molecules like this compound and its derivatives.

The key NLO properties, including linear polarizability (α), and first (β) and second (γ) hyperpolarizabilities, can be calculated using DFT and time-dependent DFT (TD-DFT) methods. nih.govresearchgate.net These calculations often reveal that molecules with strong electron donor and acceptor groups, connected by a π-conjugated system, exhibit enhanced NLO responses. acs.org The analysis of frontier molecular orbitals (HOMO-LUMO) is used to understand the charge transfer processes responsible for NLO activity. acs.org The calculated values allow for the screening of potential NLO materials before undertaking synthetic efforts. nih.gov

Table 1: Calculated NLO Properties for Representative Organic Chromophores

ParameterDescriptionTypical Calculated Value (a.u.)
⟨α⟩ Average linear polarizability10-24 - 10-22 esu nih.gov
β₀ Static first hyperpolarizability10-31 - 10-27 esu nih.govacs.org
⟨γ⟩ Average second hyperpolarizability10-36 - 10-31 esu nih.gov

This table presents typical value ranges for NLO properties as determined by computational methods for various organic molecules, illustrating the parameters that would be calculated for this compound.

Natural Bond Orbital (NBO) and Quantum Theory of Atoms in Molecules (QTAIM) Analysis

NBO and QTAIM are two powerful computational analysis methods used to interpret wavefunctions and gain deeper insights into chemical bonding, charge distribution, and intermolecular interactions.

Natural Bond Orbital (NBO) Analysis is based on transforming the complex, delocalized molecular orbitals of a calculated wavefunction into localized orbitals that correspond to the familiar Lewis structure concepts of bonds, lone pairs, and core orbitals. uni-muenchen.dewisc.edu This analysis is particularly useful for quantifying donor-acceptor interactions. By using second-order perturbation theory, NBO analysis can calculate the stabilization energy E(2) associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. acs.org These interactions, such as the delocalization from a lone pair into an antibonding orbital (n→σ*), are key to understanding molecular stability and hyperconjugative effects. wisc.edu

Table 2: Key Information from NBO Analysis

NBO FeatureDescriptionSignificance
Lewis Structure Identifies core, lone pair, and bonding orbitals that represent over 99% of the electron density. wisc.eduProvides a quantitative representation of the primary chemical bonding.
Hybridization Calculates the spd composition of atomic hybrids for each bond. uni-muenchen.deDescribes the geometry and nature of bonding at each atomic center.
E(2) Stabilization Energy Energy of delocalization from a filled donor NBO to an empty acceptor NBO. acs.orgQuantifies the strength of hyperconjugative and charge-transfer interactions.
Natural Atomic Charges A method for assigning partial charges to atoms within the molecule. uni-muenchen.deHelps in understanding charge distribution and electrostatic potential.

Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous definition of an atom within a molecule based on the topology of the electron density (ρ(r)). wiley-vch.de The theory partitions a molecule into discrete atomic "basins" separated by zero-flux surfaces in the gradient vector field of the electron density. wiley-vch.de The analysis focuses on the properties of ρ(r) at critical points, especially bond critical points (BCPs), which are points of minimum density between two bonded atoms. muni.cz

The properties at a BCP, such as the value of the electron density (ρBCP) and the sign of its Laplacian (∇²ρBCP), are used to characterize the nature of the chemical bond. muni.cz For example, covalent bonds typically show high ρBCP and a negative ∇²ρBCP, indicating a shared interaction, while closed-shell interactions (like ionic bonds or van der Waals forces) have low ρBCP and a positive ∇²ρBCP. muni.cz QTAIM is a powerful tool for identifying and characterizing both strong covalent bonds and weak non-covalent interactions like hydrogen bonds. researchgate.netijnc.ir

Table 3: QTAIM Parameters at Bond Critical Points (BCPs)

ParameterSymbolInterpretation
Electron Density ρBCPIts magnitude correlates with the bond order or strength. muni.cz
Laplacian of Electron Density ∇²ρBCPNegative values indicate shared-shell (covalent) interactions; positive values indicate closed-shell (ionic, vdW, H-bond) interactions. muni.cz
Total Energy Density H(r)A negative value for H(r) at the BCP is indicative of a degree of covalent character in the interaction. muni.cz
Delocalization Index δ(A,B)Measures the number of electrons shared or exchanged between two atomic basins (A and B), serving as a QTAIM measure of bond order. muni.cz

Applications in Organic Synthesis and Catalysis

Versatile Building Block in Organic Synthesis

The arrangement of functional groups on the benzene (B151609) ring of 3-Bromo-4-methylbenzene-1,2-diamine allows for a range of chemical transformations, positioning it as a key starting material in the synthesis of diverse organic molecules.

In the realm of chemical research, substituted o-phenylenediamines are crucial intermediates for the synthesis of a wide array of heterocyclic compounds. The vicinal diamine groups of this compound can readily undergo condensation reactions with various electrophiles to form heterocyclic rings. For instance, reaction with dicarbonyl compounds can yield quinoxalines, while reaction with carboxylic acids or their derivatives can lead to the formation of benzimidazoles. The presence of the bromo and methyl groups on the benzene ring provides additional sites for functionalization, allowing for the synthesis of a diverse library of substituted heterocyclic compounds for further investigation in medicinal chemistry and materials science. While specific studies on this compound are not extensively documented in publicly available research, the reactivity of analogous brominated and methylated phenylenediamines suggests its utility in constructing complex molecular frameworks.

The diamine functionality of this compound makes it a suitable monomer for the synthesis of high-performance polymers such as polyamides and polyimides. The incorporation of the bromo and methyl substituents into the polymer backbone can influence the material's properties, including thermal stability, solubility, and flame retardancy. Aromatic polyamides, for instance, are known for their exceptional strength and thermal resistance. The specific substitution pattern of this compound could be exploited to fine-tune these properties for specialized applications.

Aromatic amines are fundamental components in the synthesis of azo dyes. nih.gov The diazotization of one of the amino groups in this compound would yield a diazonium salt, which can then be coupled with various aromatic compounds, such as phenols and naphthols, to produce a wide range of azo dyes. unb.canih.gov The color of the resulting dye is influenced by the electronic properties of the substituents on both the diazonium salt and the coupling component. The presence of the bromo and methyl groups in this compound would be expected to modify the chromophoric system, potentially leading to dyes with unique shades and improved fastness properties. The general process for the synthesis of azo dyes involves a two-step reaction: the formation of a diazonium salt from an aromatic amine, followed by a coupling reaction with an aromatic compound. unb.ca

Table 1: Potential Applications in Organic Synthesis

Application Area Role of this compound Potential Outcome
Complex Molecule Synthesis Intermediate Synthesis of substituted benzimidazoles, quinoxalines, and other heterocycles.
Advanced Materials Monomer Preparation of high-performance polyamides and polyimides with tailored properties.

| Dye and Pigment Industry | Diazonium salt precursor | Development of novel azo dyes with unique colors and improved fastness. nih.govunb.canih.gov |

Precursor for Ligands in Coordination Chemistry

The two adjacent amino groups of this compound serve as excellent coordination sites for metal ions, making it a valuable precursor for the synthesis of various ligands, particularly Schiff base ligands.

Schiff bases are formed through the condensation reaction of a primary amine with an aldehyde or a ketone. nih.gov this compound can react with a variety of carbonyl compounds to form bidentate or tetradentate Schiff base ligands. The resulting ligands possess imine (-C=N-) groups and can chelate to metal ions through the nitrogen atoms of the imine and the unreacted amino groups, or through other donor atoms present in the aldehyde or ketone precursor. The bromo and methyl substituents on the aromatic ring can influence the electronic and steric properties of the ligand, which in turn affects the stability and reactivity of the resulting metal complexes. The synthesis of Schiff base ligands is often a straightforward one-pot reaction. yu.edu.joorientjchem.org

Metal complexes of Schiff base ligands are known to exhibit a wide range of catalytic activities. mdpi.comnih.gov By carefully selecting the metal ion and the structure of the Schiff base ligand derived from this compound, it is possible to design catalysts for various organic transformations. These transformations can include oxidation, reduction, and carbon-carbon bond-forming reactions. The electronic and steric effects of the bromo and methyl groups on the ligand framework can play a crucial role in tuning the catalytic activity and selectivity of the metal complex. The stability of these complexes also makes them suitable for use in various catalytic processes. nih.gov

Table 2: Potential in Coordination Chemistry and Catalysis

Area Role of this compound Resulting Compounds Potential Catalytic Applications
Ligand Synthesis Precursor for Schiff bases Bidentate and tetradentate Schiff base ligands. yu.edu.joorientjchem.org N/A

| Catalysis | Component of catalytic complexes | Metal complexes with Schiff base ligands. mdpi.comnih.gov | Oxidation, reduction, C-C bond formation. |

Role as a Scaffold for Library Synthesis in Chemical Biology Research

This compound is a valuable scaffold in chemical biology research, primarily for the synthesis of diverse small-molecule libraries. Its substituted o-phenylenediamine (B120857) core serves as a versatile starting point for constructing a variety of heterocyclic systems, which are prominent motifs in biologically active compounds. The strategic placement of the bromo and methyl groups on the benzene ring offers opportunities for further chemical diversification, making it an attractive building block for combinatorial and parallel synthesis efforts aimed at exploring chemical space and discovering novel bioactive molecules.

The utility of o-phenylenediamine derivatives in library synthesis is well-established, as they can readily undergo condensation reactions with a wide range of chemical partners to form various heterocyclic cores. wisdomlib.orgdigitellinc.com These reactions are often high-yielding and amenable to the high-throughput formats required for generating large libraries of compounds. The resulting libraries, featuring diverse substituents and stereochemistries, are then screened against biological targets to identify new drug leads, chemical probes, and tool compounds for studying biological processes.

The primary application of this compound in this context is as a foundational element for creating libraries of "privileged scaffolds." These are molecular frameworks that are known to bind to multiple biological targets, thereby increasing the probability of finding a hit in a screening campaign. Key examples of such scaffolds that can be synthesized from o-phenylenediamines include benzimidazoles, quinoxalines, and benzodiazepines.

Table 1: Heterocyclic Libraries from o-Phenylenediamine Scaffolds

Heterocyclic Core General Reaction Partner Potential for Diversity
Benzimidazoles Aldehydes, Carboxylic Acids Varied substituents at the 2-position of the benzimidazole (B57391) ring.
Quinoxalines α-Dicarbonyl compounds, α-Haloketones Diverse substitution patterns on the pyrazine (B50134) ring. sapub.orgchim.it

The presence of the bromo and methyl substituents on the this compound scaffold provides distinct advantages for library design. The methyl group can influence the conformational properties of the resulting heterocyclic products and engage in hydrophobic interactions with biological targets. The bromo group is particularly useful as it can serve as a handle for further functionalization through various cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This allows for the introduction of a wide array of substituents at a late stage in the synthesis, significantly expanding the diversity of the library.

Table 2: Diversification Strategies for this compound-derived Libraries

Diversification Point Reaction Type Example Building Blocks Resulting Functionality
Bromo substituent Suzuki Coupling Arylboronic acids Biaryl systems
Bromo substituent Sonogashira Coupling Terminal alkynes Aryl-alkyne conjugates
Bromo substituent Buchwald-Hartwig Amination Amines, Amides Aryl-amine and Aryl-amide linkages

In a typical library synthesis workflow, this compound would be reacted with a collection of diverse building blocks in a parallel or split-and-pool fashion. For instance, to generate a quinoxaline (B1680401) library, the diamine could be reacted with a set of different α-dicarbonyl compounds. sapub.orgnih.gov Each unique combination would result in a distinct quinoxaline derivative. Subsequent modification of the bromo group would further amplify the library's complexity.

The resulting libraries of compounds can then be screened in various biological assays, including target-based screens (e.g., enzyme inhibition assays) and phenotypic screens (e.g., cell viability or reporter gene assays). The structural information gleaned from any identified "hits" can then be used to design more focused, second-generation libraries to optimize potency, selectivity, and other pharmacologically relevant properties.

Q & A

Basic: What synthetic methodologies are commonly employed for the preparation of 3-bromo-4-methylbenzene-1,2-diamine, and how can reaction yields be optimized?

Answer:
The synthesis typically involves electrophilic aromatic substitution or reductive amination of pre-functionalized benzene derivatives. For example, bromination of 4-methylbenzene-1,2-diamine using N-bromosuccinimide (NBS) under controlled acidic conditions (e.g., H2SO4) can yield the target compound. Optimization strategies include:

  • Temperature control : Maintaining 0–5°C to minimize side reactions like over-bromination .
  • Catalyst selection : Use of Lewis acids (e.g., FeCl3) to enhance regioselectivity .
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 1:3) to isolate the product .
    Yield improvements (>75%) are achievable via iterative adjustment of stoichiometry (1.2 equiv. brominating agent) and inert atmosphere (N2/Ar) to prevent oxidation of amine groups .

Advanced: How do steric and electronic effects of the bromine and methyl substituents influence the compound’s reactivity in palladium-catalyzed cross-coupling reactions?

Answer:
The methyl group at position 4 exerts steric hindrance, slowing oxidative addition of Pd(0) to the C–Br bond, while the bromine at position 3 enhances electrophilicity, facilitating transmetallation. Key considerations:

  • Ligand design : Bulky ligands (e.g., XPhos) mitigate steric effects, improving coupling efficiency in Suzuki-Miyaura reactions .
  • Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize intermediates in Buchwald-Hartwig aminations .
  • Kinetic studies : Time-resolved NMR can track Pd insertion barriers, revealing rate-limiting steps .
    Contradictions in reported catalytic efficiencies (e.g., Pd2(dba)3 vs. Pd(OAc)2) require comparative DFT calculations to elucidate electronic influences .

Basic: What spectroscopic techniques are critical for characterizing this compound, and what diagnostic features should be observed?

Answer:

  • 1H NMR :
    • NH2 protons: δ 3.8–4.2 ppm (broad singlet, exchange with D2O).
    • Methyl group: δ 2.3 ppm (singlet, integration 3H).
    • Aromatic protons: δ 6.7–7.1 ppm (doublet/doublet splitting due to Br and CH3 substituents) .
  • IR :
    • N–H stretches: 3350–3450 cm⁻¹.
    • C–Br vibration: 550–600 cm⁻¹ .
  • Mass Spectrometry :
    • Molecular ion peak at m/z 201.002 [M+H]⁺; fragment ions at m/z 121 (loss of Br) and 93 (loss of NH2) .

Advanced: How can collision cross-section (CCS) data predict the behavior of this compound in ion mobility spectrometry (IMS)?

Answer:
Predicted CCS values (e.g., 134.8 Ų for [M+H]⁺) correlate with ion mobility drift times, enabling:

  • Conformational analysis : Compare experimental CCS with computational models (MOBCAL) to identify dominant gas-phase conformers .
  • Differentiation of isomers : Contrast CCS profiles with analogs (e.g., 4-bromo-3-methyl isomers) to resolve structural ambiguities .
    Methodological validation requires calibration against standards (e.g., tetraalkylammonium salts) and high-resolution IMS-MS coupling .

Advanced: What strategies resolve contradictions in reported biological activities of this compound derivatives?

Answer:
Discrepancies in cytotoxicity or enzyme inhibition data may arise from:

  • Solubility variations : Use of DMSO vs. aqueous buffers affects bioavailability; quantify via HPLC-UV .
  • Metabolic instability : Incubate derivatives with liver microsomes (e.g., human CYP450 isoforms) to identify labile motifs .
  • Target engagement assays : SPR or ITC can validate direct binding vs. off-target effects .
    Statistical meta-analysis of published IC50 values (e.g., Cohen’s d effect size) clarifies significance thresholds .

Basic: What crystallization strategies are effective for X-ray structure determination of this compound derivatives?

Answer:

  • Solvent selection : Slow evaporation from ethanol/water (7:3) promotes single-crystal growth .
  • SHELX refinement : Use SHELXL-2019 for heavy-atom (Br) parameterization; anisotropic displacement parameters improve R-factors (<0.05) .
  • Twinned crystals : Implement HKLF 5 in SHELXL to deconvolute overlapping reflections .

Advanced: How can computational modeling predict the regioselectivity of this compound in electrophilic substitutions?

Answer:

  • DFT calculations : Compute Fukui indices (Gaussian 16, B3LYP/6-311+G(d,p)) to identify nucleophilic sites. Higher f⁻ values at C5 predict nitration/chlorination regiochemistry .
  • MD simulations : Solvent effects (e.g., acetonitrile vs. toluene) alter transition-state geometries; NAMD trajectories reveal solvent-accessible surfaces .
    Experimental validation via kinetic isotope effects (KIEs) confirms computational predictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.